3-(苯基氨基羰基)苯甲酸

描述

3-(Phenylcarbamoyl)benzoic acid is a compound that has been synthesized and evaluated for its in vitro antioxidant activity . The compound is prepared by bonding pharmacophoric moieties possessing antioxidant activity, including hydrazones, acid hydrazides, imino, Schiff’s bases, and phthalimides with phenylcarbamoylbenzoic acid .

Synthesis Analysis

The synthesis of 3-(Phenylcarbamoyl)benzoic acid involves the construction of different series of phenylcarbamoylbenzoic acid derivatives (mainly, amides, hydrazides of phthalic acid, and their derivatives) conjugated and bonded with a variety of pharmacophoric moieties possessing antioxidant activity .Molecular Structure Analysis

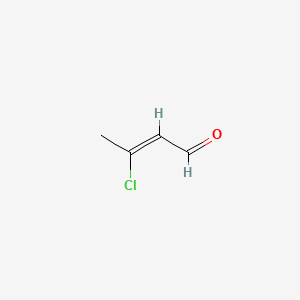

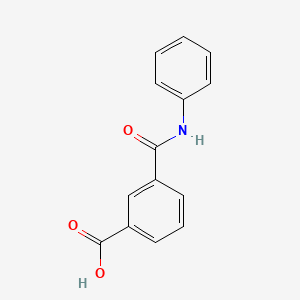

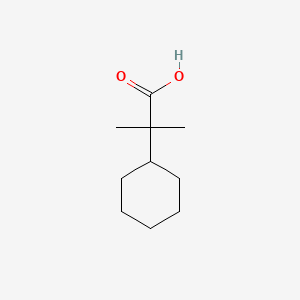

The molecular structure of 3-(Phenylcarbamoyl)benzoic acid is confirmed by physical and spectral data . The molecular modeling study revealed that the carbamoyl-benzoic acid ring system is an essential backbone for competitive inhibition of the human antioxidant .Chemical Reactions Analysis

The reaction mechanism of 3-(Phenylcarbamoyl)benzoic acid involves the interaction with free radicals to stop their chain reactions before essential vital molecules are damaged . This mechanism is crucial in the contribution and implication of oxidative stress in many human diseases .科学研究应用

聚合物-稀土配合物

关于聚合物-稀土配合物的制备和结构的研究,包括3-(苯基氨基羰基)苯甲酸衍生物,揭示了它们显著的荧光发射特性。这些配合物使用各种光谱方法表征,并展示了强烈的“天线效应”,其中荧光发射被芳基羧酸配体敏化(Gao, Fang, & Men, 2012)。

抗菌活性

已对新型3-羟基苯甲酸杂化衍生物的合成进行了研究,包括与3-(苯基氨基羰基)苯甲酸相关的化合物。这些化合物已显示出潜在的抗菌活性,表明它们可用于开发新的化学治疗剂(Satpute, Gangan, & Shastri, 2018)。

在植物和细菌中的生物合成

包括3-(苯基氨基羰基)苯甲酸在内的苯甲酸衍生物参与了植物和细菌中各种天然产物的生物合成。这些衍生物作为一系列化合物中的结构元素,在多种天然产物的形成中起着至关重要的作用(Kang, Shen, & Bai, 2012)。

光致发光特性

研究苯甲酸功能化聚苯乙烯与Eu(III)离子配合物中取代基团对光致发光性质的影响表明,3-(苯基氨基羰基)苯甲酸的衍生物可以增强荧光发射强度,在光致发光应用中显示出潜力(Gao, Zhang, & Li, 2016)。

环境应用

在环境应用中,3-(苯基氨基羰基)苯甲酸的衍生物因其在废水处理中的潜力而被探索。例如,它们作为吸附剂去除废水中的污染物(如芳香族单羧酸)已被研究,表明它们在环境修复中的有效性(Mahani, Amiri, & Noroozmahani, 2017)。

阿尔茨海默病药物的合成

在药物化学中,3-(苯基氨基羰基)苯甲酸的衍生物已被用于合成实验性阿尔茨海默病药物。为这些化合物开发的制备方法突出了它们作为药物发现中构建模块的重要性(Košak & Gobec, 2020)。

OLED应用

在有机发光二极管(OLED)领域,与3-(苯基氨基羰基)苯甲酸在结构上相关的4-[(3-甲基苯基)(苯基)氨基]苯甲酸等分子已被合成以增强空穴注入。这些分子用于改性表面,以调整OLED器件中的能级(Havare et al., 2011)。

作用机制

Target of Action

3-(Phenylcarbamoyl)benzoic acid is a derivative of phenylcarbamoylbenzoic acid, which has been synthesized and evaluated for its in vitro antioxidant activity . The primary targets of this compound are free radicals, which it interacts with to prevent their chain reactions and protect essential vital molecules from damage .

Mode of Action

The compound’s mode of action involves bonding pharmacophoric moieties possessing antioxidant activity, including hydrazones, acid hydrazides, imino, Schiff’s bases, and phthalimides with phenylcarbamoylbenzoic acid . This interaction results in the formation of new derivatives that exhibit antioxidant activity .

Biochemical Pathways

The biochemical pathways affected by 3-(Phenylcarbamoyl)benzoic acid involve the synthesis of phenolic compounds. The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds . The compound also plays a role in the core β-oxidative pathway of benzoic acid biosynthesis .

Pharmacokinetics

It is known that benzoic acid, a related compound, is conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 3-(Phenylcarbamoyl)benzoic acid may have similar ADME properties, impacting its bioavailability.

Result of Action

The result of the compound’s action is the prevention of oxidative stress in many human diseases . By interacting with free radicals, the compound prevents their chain reactions, protecting essential vital molecules from damage . This antioxidant activity is beneficial for the treatment, prevention, or protection against many disease conditions .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the environment in which 3-(Phenylcarbamoyl)benzoic acid operates could impact its effectiveness and stability.

安全和危害

未来方向

生化分析

Biochemical Properties

3-(Phenylcarbamoyl)benzoic acid has been synthesized and evaluated for its in vitro antioxidant activity The compound interacts with various biomolecules in the body, contributing to its antioxidant properties

Cellular Effects

Phenolic compounds, which include benzoic acid derivatives, have been shown to have various effects on cells, including inhibiting root growth and down-regulating cell cycle-related genes

Molecular Mechanism

Benzylic compounds, which include benzoic acid derivatives, are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation

Metabolic Pathways

Benzoic acid, a derivative of 3-(Phenylcarbamoyl)benzoic acid, is involved in various metabolic pathways . It acts as a precursor for many primary and secondary metabolites

属性

IUPAC Name |

3-(phenylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18/h1-9H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHSAGBLERSCES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one](/img/structure/B3379568.png)

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-2-carboxylic acid](/img/structure/B3379576.png)